Cas no 132373-81-0 (Vamicamide)

Vamicamide structure
Vamicamide structure
Product name:Vamicamide
CAS No:132373-81-0
MF:C18H23N3O
MW:297.39472
CID:1230715
PubChem ID:65967

Vamicamide Chemical and Physical Properties

Names and Identifiers

    • Vamicamide
    • Vamicamide [INN]
    • Vamicamide (+-)-
    • (+-)-(2R*,4R*)-4-Dimethylamino-2-phenyl-2-(2-pyridyl)valeramide
    • (+-)-(R*)-alpha-((R*)-2-(Dimethylamino)propyl)-alpha-phenyl-2-pyridineacetamide
    • (R*,R*)-(+-)-alpha-(2-(Dimethylamino)propyl)-alpha-phenyl-2-pyridineacetmide
    • UNII-RU10K34QRU
    • 2-Pyridineacetamide, alpha-(2-(dimethylamino)propyl)-alpha-phenyl-, (R*,R*)-(+-)-
    • (2R,4R)-4-(dimethylamino)-2-phenyl-2-(pyridin-2-yl)pentanamide
    • (2R,4R)-4-(Dimethylamino)-2-phenyl-2-(2-pyridinyl)pentanamide
    • FK-176
    • SCHEMBL331820
    • VAMICAMIDE [JAN]
    • DTXSID201336894
    • (2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide
    • 2-PYRIDINEACETAMIDE, .ALPHA.-((2R)-2-(DIMETHYLAMINO)PROPYL)-.ALPHA.-PHENYL-, (.ALPHA.R)-REL-
    • RU10K34QRU
    • NS00120558
    • VAMICAMIDE [MI]
    • Urocut
    • (+/-)-(2R*,4R*)-4-dimethylamino-2-phenyl-2-(2-pyridyl)-valeramide
    • (+/-)-(R*)-.ALPHA.-((R*)-2-(DIMETHYLAMINO)PROPYL)-.ALPHA.-PHENYL-2-PYRIDINEACETAMIDE
    • Q27288289
    • BWNLUIXQIHPUGO-RDTXWAMCSA-N
    • 132373-81-0
    • CHEMBL2114366
    • Inchi: InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22)/t14-,18-/m1/s1
    • InChI Key: BWNLUIXQIHPUGO-RDTXWAMCSA-N
    • SMILES: CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C

Computed Properties

  • Exact Mass: 297.18429
  • Monoisotopic Mass: 297.184112366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 59.2Ų

Experimental Properties

  • Melting Point: 156-157°
  • PSA: 59.22

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd